molecular formula C11H10Cl2FNOS B14014021 (2,3-Dichloro-6-fluorophenyl)(thiomorpholino)methanone

(2,3-Dichloro-6-fluorophenyl)(thiomorpholino)methanone

Cat. No.: B14014021
M. Wt: 294.2 g/mol
InChI Key: SYMLDDJKSGFCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-6-fluorophenyl)(thiomorpholino)methanone typically involves the reaction of 2,3-dichloro-6-fluoroaniline with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-6-fluorophenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

(2,3-Dichloro-6-fluorophenyl)(thiomorpholino)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dichloro-6-fluorophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(2,3-Dichloro-6-fluorophenyl)(thiomorpholino)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloro and fluorine substitution pattern on a phenyl ring, linked to a thiomorpholino moiety through a methanone functional group. This unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can lead to enzyme inhibition or modulation of protein function, which is crucial for its therapeutic effects. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's ability to engage in these interactions, potentially increasing its potency against biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL . The structure-activity relationship (SAR) studies suggest that modifications to the thiomorpholino group can enhance antimicrobial efficacy.

Enzyme Inhibition

The compound has been reported to act as an enzyme inhibitor in biochemical assays. It has been utilized in studies focusing on enzyme kinetics, where it demonstrated the ability to inhibit key metabolic enzymes involved in disease processes. Such inhibition can lead to downstream effects on cellular metabolism and growth.

Antisense Oligonucleotide Applications

Thiomorpholino oligonucleotides (TMOs), which include structural motifs similar to this compound, have shown promise in gene silencing applications. These TMOs can effectively internalize into cells and induce exon skipping in target genes, demonstrating potential for therapeutic applications in genetic disorders .

Study on Antimicrobial Efficacy

A study conducted by Mohammad et al. evaluated the antimicrobial activity of synthesized thiazole derivatives against clinically relevant isolates of MRSA. Among the compounds tested, some exhibited potent activity with MIC values significantly lower than those of standard antibiotics like vancomycin . This highlights the potential of compounds related to this compound in combating antibiotic-resistant bacteria.

Gene Therapy Research

In a separate investigation into TMOs' efficacy for gene therapy applications, researchers demonstrated that TMOs could achieve efficient exon skipping at low concentrations (5-20 nM). This finding suggests that compounds with similar structural features may enhance the safety profile and effectiveness of antisense therapies .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against MRSA and E. coli; MIC: 0.7-15.62 μg/mL
Enzyme InhibitionInhibits key metabolic enzymes
Gene SilencingInduces exon skipping; effective at low concentrations

Properties

Molecular Formula

C11H10Cl2FNOS

Molecular Weight

294.2 g/mol

IUPAC Name

(2,3-dichloro-6-fluorophenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C11H10Cl2FNOS/c12-7-1-2-8(14)9(10(7)13)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2

InChI Key

SYMLDDJKSGFCDR-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.